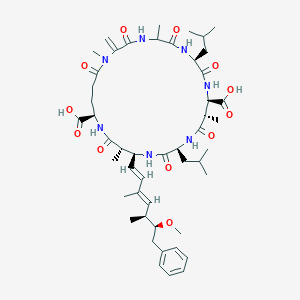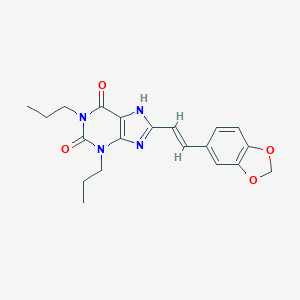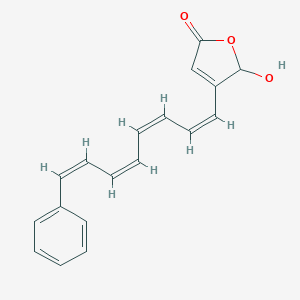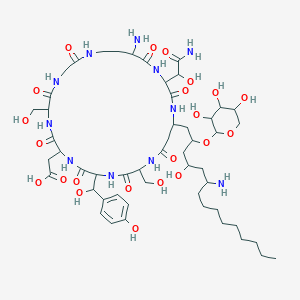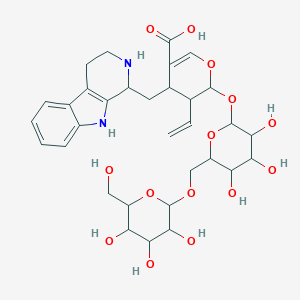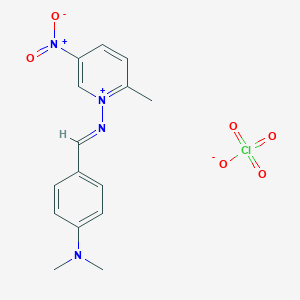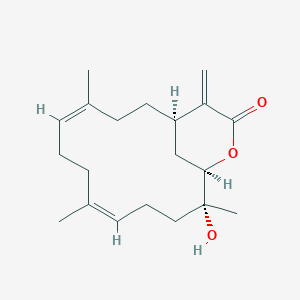
14-Deoxycrassin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Deoxycrassin is a natural product isolated from the root bark of the Chinese medicinal plant, Wikstroemia indica. It belongs to the family Thymelaeaceae and is known for its anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 14-Deoxycrassin is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit viral replication by interfering with viral entry and assembly.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 14-Deoxycrassin in lab experiments is its natural origin. It is a natural product that can be extracted from the root bark of Wikstroemia indica. Additionally, it has been extensively studied for its potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. It requires several steps and can be time-consuming.
Orientations Futures
There are several future directions for research on 14-Deoxycrassin. One area of research is the development of new synthetic methods for the compound. This could help to make the compound more widely available for research purposes. Another area of research is the investigation of the compound's potential as a therapeutic agent in diseases such as Alzheimer's disease and viral infections. Additionally, more research is needed to fully understand the mechanism of action of this compound. This could help to identify new therapeutic targets for the compound.
Méthodes De Synthèse
The synthesis of 14-Deoxycrassin is a complex process that involves several steps. The first step is the extraction of the root bark of Wikstroemia indica using ethanol. The extract is then subjected to column chromatography to isolate this compound. The purity of the compound is confirmed using HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
14-Deoxycrassin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have neuroprotective effects and can improve cognitive function. This compound has been tested in vitro and in vivo for its potential as a therapeutic agent in several diseases, including cancer, Alzheimer's disease, and viral infections.
Propriétés
Numéro CAS |
148149-82-0 |
|---|---|
Formule moléculaire |
C25H24FN5O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(1R,4Z,8Z,12R,13R)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one |
InChI |
InChI=1S/C20H30O3/c1-14-7-5-8-15(2)10-11-17-13-18(23-19(21)16(17)3)20(4,22)12-6-9-14/h8-9,17-18,22H,3,5-7,10-13H2,1-2,4H3/b14-9-,15-8-/t17-,18-,20-/m1/s1 |
Clé InChI |
VCLOBFBJUDXQFF-WMESGLDRSA-N |
SMILES isomérique |
C/C/1=C/CC[C@@]([C@H]2C[C@@H](CC/C(=C\CC1)/C)C(=C)C(=O)O2)(C)O |
SMILES |
CC1=CCCC(C2CC(CCC(=CCC1)C)C(=C)C(=O)O2)(C)O |
SMILES canonique |
CC1=CCCC(C2CC(CCC(=CCC1)C)C(=C)C(=O)O2)(C)O |
Synonymes |
14-deoxycrassin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




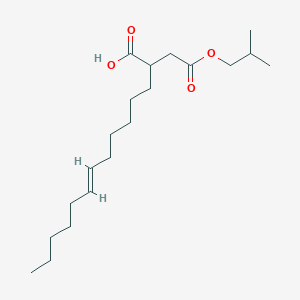
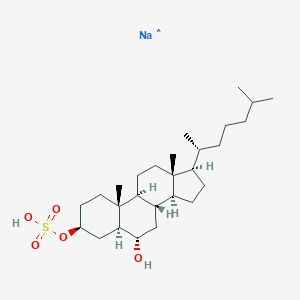
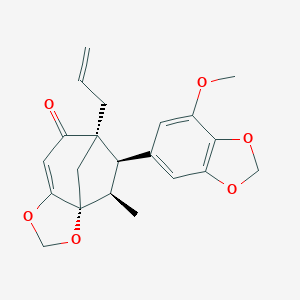

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
